1,1-Diphenylhydrazine hydrochloride

Catalog No.
S567696
CAS No.
530-47-2
M.F
C12H13ClN2
M. Wt
220.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1-Diphenylhydrazine hydrochloride

CAS Number

530-47-2

Product Name

1,1-Diphenylhydrazine hydrochloride

IUPAC Name

1,1-diphenylhydrazine;hydrochloride

Molecular Formula

C12H13ClN2

Molecular Weight

220.7 g/mol

InChI

InChI=1S/C12H12N2.ClH/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H,13H2;1H

InChI Key

MIVUDWFNUOXEJM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)N.Cl

Synonyms

1,1-diphenylhydrazine, 1,1-diphenylhydrazine hydrochloride

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)[NH3+].[Cl-]

1,1-Diphenylhydrazine hydrochloride (DPH.HCl) is a chemical compound belonging to the class of aryl hydrazines []. It is formed by the reaction of 1,1-diphenylhydrazine with hydrochloric acid. DPH.HCl has gained significance in scientific research due to its diverse properties, including aldehyde detection and potential antimicrobial activity [, ].


Molecular Structure Analysis

DPH.HCl possesses a unique molecular structure with key features:

  • Aromatic Rings: Two phenyl rings (C6H5) are linked by a central hydrazine (N2H2) group, forming the core structure [].
  • N-H bonds: The presence of N-H bonds contributes to its ability to form hydrogen bonds with other molecules [].
  • Chloride Ion: A hydrochloride (HCl) group is attached, providing the compound with ionic character [].

This structure influences several aspects of DPH.HCl's behavior:

  • Relatively high molecular weight (220.7 g/mol) compared to simple hydrazines [].
  • Potential for diverse interactions: The aromatic rings can interact with other aromatic molecules, while the N-H bonds and chloride group can participate in hydrogen bonding and ionic interactions, respectively [].

Chemical Reactions Analysis

Synthesis

DPH.HCl can be synthesized by reacting diphenylamine with diazonium salts in the presence of hydrochloric acid [].

Balanced Chemical Equation:

C6H5NH2 (diphenylamine) + C6H5N2+Cl- (diazonium salt) + HCl -> C12H12N2 • HCl (DPH.HCl)

Other Relevant Reactions:

  • Aldehyde Detection: DPH.HCl reacts with aldehydes to form crystalline hydrazones, which can be easily identified by their melting points. This reaction is a valuable tool for identifying and characterizing unknown aldehydes [].
  • Potential Antimicrobial Activity: Studies suggest that DPH.HCl might inhibit the growth of certain bacteria by interfering with their chloride channels []. However, further research is needed to understand the exact mechanism and effectiveness.

Physical And Chemical Properties Analysis

  • Physical State: Solid (reportedly white) [].
  • Melting Point: Data not readily available.
  • Boiling Point: Data not readily available.
  • Solubility: Soluble in water and some organic solvents [].
  • Stability: Relatively stable under normal storage conditions [].

The mechanism of action for DPH.HCl's potential antimicrobial activity is not fully elucidated. However, research suggests it might bind to the chloride channels in bacterial cell walls, hindering the essential influx of chloride ions for bacterial growth [].

DPH.HCl is considered a hazardous material due to the following reasons:

  • Toxicity: Information on the specific toxicity of DPH.HCl is limited. However, hydrazines in general can be toxic upon inhalation, ingestion, or skin contact [].
  • Flammability: Data on flammability is not readily available, but the presence of aromatic rings suggests potential combustibility.
  • Reactivity: DPH.HCl might react with strong oxidizing agents.

Antibacterial Properties:

Studies have shown that DPH exhibits antibacterial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus []. Its mechanism of action is believed to involve binding to the bacterial chloride channel in the cell wall, thereby disrupting the influx of chloride ions essential for bacterial growth []. However, further research is needed to determine the efficacy and safety of DPH as a potential antibacterial agent.

Organic Synthesis:

DPH serves as a valuable reagent in organic synthesis for various reactions, including:

  • Wolff-Kishner reduction: This reaction converts carbonyl groups (C=O) to alkanes (C-C) using DPH in the presence of a strong base []. This transformation is crucial in synthesizing various organic molecules.
  • Preparation of hydrazones: DPH reacts with aldehydes and ketones to form the corresponding hydrazones, which are useful intermediates in organic synthesis [].

Analytical Chemistry:

DPH finds application in analytical chemistry, particularly for the detection of carbonyl groups. It readily reacts with aldehydes and ketones to form characteristic precipitates, allowing for their qualitative identification [].

UNII

O8100CBZ4N

Related CAS

530-50-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (93.48%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (84.78%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (89.13%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (10.87%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (17.39%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (84.78%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (15.22%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

530-47-2

Wikipedia

1,1-diphenylhydrazine hydrochloride

General Manufacturing Information

Hydrazine, 1,1-diphenyl-, hydrochloride (1:1): ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types